tert-Butyl 4-[(Z)-2-bromo-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate
Overview
Description
tert-Butyl 4-[(Z)-2-bromo-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate: is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester and a bromo-dimethylamino propenoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[(Z)-2-bromo-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Ester: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and an acid catalyst.
Bromo-Dimethylamino Propenoyl Group Addition: The final step involves the addition of the bromo-dimethylamino propenoyl group through a substitution reaction, often using brominating agents and dimethylamine under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom or other substituents.
Substitution: The bromo group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Potential applications in drug discovery and development due to its structural features.
- Investigated for its biological activity and interactions with various biological targets.
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
- Employed in research and development for new chemical entities.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[(Z)-2-bromo-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate involves its interaction with molecular targets through its functional groups. The bromo group can participate in halogen bonding, while the dimethylamino group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- tert-Butyl 4-[(Z)-2-chloro-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate
- tert-Butyl 4-[(Z)-2-fluoro-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate
Uniqueness:
- The presence of the bromo group in tert-Butyl 4-[(Z)-2-bromo-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate imparts unique reactivity compared to its chloro and fluoro analogs.
- The bromo group is a better leaving group, making the compound more reactive in substitution reactions.
- The compound’s specific structural arrangement allows for distinct interactions with biological targets, potentially leading to unique pharmacological profiles.
Properties
IUPAC Name |
tert-butyl 4-[(Z)-2-bromo-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BrN2O3/c1-15(2,3)21-14(20)18-8-6-11(7-9-18)13(19)12(16)10-17(4)5/h10-11H,6-9H2,1-5H3/b12-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFABUKWSOAJTL-BENRWUELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C(=CN(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)/C(=C/N(C)C)/Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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